N-(+)-Biotinyl-3-aminopropylammonium
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H24N4O2S |
|---|---|
Molecular Weight |
300.42 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-aminopropyl)pentanamide |
InChI |
InChI=1S/C13H24N4O2S/c14-6-3-7-15-11(18)5-2-1-4-10-12-9(8-20-10)16-13(19)17-12/h9-10,12H,1-8,14H2,(H,15,18)(H2,16,17,19)/t9-,10-,12-/m0/s1 |
InChI Key |
LKPUEUXUOQHTRS-NHCYSSNCSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCN)NC(=O)N2 |
Origin of Product |
United States |
Contextualization of Biotinylation Chemistry in Advanced Life Sciences Research
Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to other molecules such as proteins, nucleic acids, or antibodies. mdpi.com This technique is a cornerstone of modern biotechnology and molecular biology, primarily due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. sigmaaldrich.com This bond, with a dissociation constant (Kd) in the range of 10^-15 M, is one of the strongest known in nature, forming rapidly and remaining stable under a wide range of experimental conditions, including extremes of pH and temperature. sigmaaldrich.com
The small size of the biotin molecule (244.31 g/mol ) is another significant advantage, as it is unlikely to interfere with the natural function of the biomolecule to which it is attached. sigmaaldrich.com This allows for the "tagging" of molecules of interest for various applications without significantly altering their biological activity. Biotinylation can be achieved through two primary methods: enzymatic and chemical. Enzymatic biotinylation offers high specificity, targeting particular amino acid residues, while chemical biotinylation provides versatility, utilizing a range of reagents that can react with different functional groups on the target molecule. sigmaaldrich.com
The applications of biotinylation are vast and continue to expand. They are integral to numerous detection and purification techniques, including:
Immunoassays: Such as Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting. mdpi.com
Affinity Chromatography: For the purification of proteins and other biomolecules. gbiosciences.com
Cell Imaging and Localization Studies: By using fluorescently labeled avidin or streptavidin to visualize the location of biotinylated molecules. mdpi.com
Drug Delivery: Where biotinylated carriers can target drugs to specific cells or tissues. mdpi.com
The Foundational Role of Linker Molecules in Bioconjugation and Biofunctionalization Strategies
The covalent attachment of biotin (B1667282) to a target molecule is rarely a direct bond. Instead, it is mediated by a "linker" or "spacer arm." This linker is a chemical moiety that connects the biotin to a reactive group that will form the bond with the target biomolecule. The nature of this linker is crucial and can significantly influence the outcome of the biotinylation process and the subsequent application. gbiosciences.com
Linker molecules in bioconjugation serve several critical functions:
Reducing Steric Hindrance: The biotin-binding site on avidin (B1170675) and streptavidin is located below the protein's surface. A linker arm provides the necessary distance to prevent the larger biomolecule from sterically hindering the biotin from accessing this binding pocket. gbiosciences.com
Improving Solubility: The physicochemical properties of the linker can be tailored to improve the solubility of the resulting biotinylated conjugate, which is particularly important for proteins that may be prone to aggregation. gbiosciences.com
Providing Functionality: Linkers can be designed to be cleavable, for example, containing a disulfide bond that can be broken by reducing agents. This allows for the gentle elution of the biotinylated molecule after its capture by avidin or streptavidin, which is crucial for preserving the biological activity of the purified molecule. gbiosciences.com
Linkers can vary in length, polarity, and charge, and the choice of linker depends on the specific application. They are a key component in the design of complex biomolecules, including antibody-drug conjugates (ADCs), diagnostic probes, and various tools for proteomics research. gbiosciences.com
Genesis and Specialized Utility of N + Biotinyl 3 Aminopropylammonium As a Versatile Research Reagent
N-(+)-Biotinyl-3-aminopropylammonium is a biotinylation reagent characterized by a short, hydrophilic linker arm terminating in a primary amine. This primary amine is positively charged at physiological pH, conferring specific properties to the molecule. While the detailed developmental history of this specific reagent is not extensively documented in dedicated publications, its structure informs its specialized utility.
The key features of this compound are:
A Biotin (B1667282) Moiety: For high-affinity binding to avidin (B1170675) and streptavidin.
A Propyl Linker: A short three-carbon chain separating the biotin from the reactive group.
A Terminal Primary Amine: This amine serves as the reactive handle. It is nucleophilic and can be used to conjugate the biotin linker to molecules containing electrophilic groups, such as activated esters or isothiocyanates.
The compound is typically supplied as a trifluoroacetate (B77799) salt, which enhances its stability and solubility. Its primary utility lies in its ability to introduce a biotin tag onto other molecules through the reaction of its terminal amine. This makes it a building block for creating custom biotinylation reagents. For instance, the amine group can be reacted with a bifunctional crosslinker to create a reagent with a new reactive moiety at the other end.
The short and charged nature of the 3-aminopropylammonium linker suggests its use in applications where maintaining the hydrophilicity of the labeled molecule is important, and where a minimal distance between the biotin and the target is desired, provided that steric hindrance is not a major concern.
Table 1: Chemical Properties of this compound Trifluoroacetate
| Property | Value |
| CAS Number | 244760-26-7 |
| Molecular Formula | C13H24N4O2S · C2HF3O2 |
| Molecular Weight | 414.44 g/mol |
| Form | Powder |
| Synonym | N-(3-Aminopropyl)biotinamide trifluoroacetate |
Overview of Scholarly Research Trajectories and Methodological Innovations Utilizing N + Biotinyl 3 Aminopropylammonium
Advanced Purification and Isolation Techniques for High-Purity Reagents
Achieving high purity of this compound is essential for its use in sensitive biological assays. A combination of chromatographic and analytical techniques is employed for this purpose.
Chromatography is the primary method for purifying biotinylated compounds.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the desired product from unreacted starting materials and byproducts based on differences in hydrophobicity. glenresearch.comsielc.com A C18 column is commonly used with a gradient of water and acetonitrile (B52724) as the mobile phase. sielc.com
Affinity Chromatography: This method leverages the high affinity between biotin and streptavidin. nih.gov The crude reaction mixture can be passed through a column containing immobilized streptavidin. sigmaaldrich.com The biotinylated product binds to the column, while impurities are washed away. sigmaaldrich.com Elution of the purified product can be challenging due to the strong biotin-streptavidin interaction and often requires harsh, denaturing conditions. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. researchgate.net It can be useful for removing small molecule impurities, such as unreacted biotin or coupling agents, from the larger biotinylated product. researchgate.net
Table 2: Comparison of Chromatographic Purification Methods
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity. glenresearch.comsielc.com | High resolution, applicable to a wide range of molecules. glenresearch.com | Can be time-consuming, may require method development. glenresearch.com |
| Affinity Chromatography | Exploits the specific binding between biotin and streptavidin. nih.gov | Highly specific for biotinylated molecules. nih.gov | Elution can be difficult and may require denaturing conditions. nih.gov |
| Size-Exclusion Chromatography | Separation based on molecular size. researchgate.net | Mild conditions, useful for removing small impurities. researchgate.net | Lower resolution compared to RP-HPLC. |
Following purification, the identity and purity of this compound must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. researchgate.netresearchgate.netacs.org The spectra provide information about the connectivity of atoms and the presence of characteristic functional groups. researchgate.netresearchgate.netacs.org
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the product, confirming its identity. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the amide bond formed during the coupling reaction. researchgate.net
Functionalization and Derivatization of this compound for Expanded Research Utility
The primary amine of the aminopropyl group in this compound can serve as a reactive handle for further functionalization, expanding its utility in research.
This derivatization allows for the attachment of the biotin moiety to a wide range of molecules and surfaces. For instance, the amine can be reacted with:
Carboxylic acids: Using coupling agents like EDC to form amide bonds, linking the biotin tag to proteins or other molecules with available carboxyl groups.
Aldehydes and ketones: Through reductive amination to form stable amine linkages.
Isothiocyanates: To form thiourea linkages, a common method for labeling proteins.
Activated esters (e.g., NHS esters): To create longer, more complex linker arms or to attach other functional groups.
The introduction of spacer arms of varying lengths and compositions between the biotin and the reactive group can be crucial for overcoming steric hindrance and ensuring efficient binding of the biotin moiety to streptavidin. nih.govthermofisher.comrsc.org
Approaches for Site-Specific Chemical Modification and Introduction of Orthogonal Functionalities
The chemical structure of this compound presents a versatile platform for site-specific chemical modifications, primarily targeting the terminal primary amino group of the 3-aminopropyl linker. This functional handle allows for the introduction of a wide array of functionalities through well-established bioconjugation techniques, enabling the construction of sophisticated molecular probes and affinity reagents. The strategic derivatization of this terminal amine is central to the application of this compound in various biotechnological assays.
One of the most common strategies for the modification of the primary amine is acylation , particularly through the use of N-hydroxysuccinimide (NHS) esters. NHS esters of various molecules, such as fluorophores, crosslinkers, or other small molecules, react efficiently with the primary amine under mild conditions to form a stable amide bond. This approach is widely employed for the attachment of reporter groups or for immobilization onto solid supports.
Another key strategy involves the introduction of orthogonal functionalities , which are chemical groups that can react selectively with a partner group without interfering with other functional groups present in the system. This allows for multi-step, site-specific labeling or conjugation. For instance, the terminal amine of this compound can be modified to incorporate an azide (B81097) or an alkyne group. These functionalities are central to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific, efficient, and can be performed in complex biological media, making them ideal for in situ labeling applications.
Furthermore, the primary amine can be functionalized with other reactive groups such as maleimides for reaction with thiols, or aldehydes/ketones for reaction with hydrazides or alkoxyamines to form hydrazones or oximes, respectively. These diverse chemical handles expand the utility of this compound far beyond a simple biotinylating reagent, transforming it into a modular building block for the assembly of complex bioconjugates.
The table below summarizes some of the key approaches for the site-specific modification of this compound and the introduction of orthogonal functionalities.
| Modification Strategy | Reagent Type | Resulting Linkage | Orthogonal Functionality Introduced |
| Acylation | NHS esters, Acid anhydrides | Amide | N/A |
| Click Chemistry | Azide or Alkyne-containing reagents | Triazole | Azide or Alkyne |
| Thiol-Maleimide Coupling | Maleimide-functionalized molecules | Thioether | Maleimide |
| Carbonyl Condensation | Aldehyde or Ketone-containing reagents | Hydrazone, Oxime | Aldehyde, Ketone |
Development of Modified this compound Analogs with Tunable Properties
The development of modified this compound analogs with tunable properties is a key area of research aimed at optimizing the performance of biotin-based detection and purification systems. The "tunable" properties of these analogs primarily relate to the length and chemical nature of the linker arm, which can significantly impact the accessibility of the biotin moiety to avidin (B1170675) or streptavidin, as well as the solubility and steric hindrance of the resulting conjugate.
Linker Length Modification:
One of the most straightforward modifications is the alteration of the linker length. The 3-aminopropyl group in the parent compound provides a relatively short spacer. Analogs with longer or shorter linker arms can be synthesized by replacing 1,3-diaminopropane (B46017) with other diamines of varying lengths during the initial synthesis. For example, using 1,6-diaminohexane would result in a longer, more flexible linker, which can be advantageous in overcoming steric hindrance when the biotin-binding pocket of avidin/streptavidin is partially obstructed. Conversely, shorter linkers might be desirable in applications where a more rigid and defined distance between the biotin and the target molecule is required.
Introduction of Cleavable Linkers:
For applications requiring the release of the biotinylated molecule after capture, analogs incorporating cleavable linkers are of great interest. These linkers can be designed to be cleaved under specific chemical or enzymatic conditions. For example, a disulfide bond can be incorporated into the linker, which can be reductively cleaved by reagents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Other cleavable functionalities include acid-labile groups, photo-cleavable linkers, or enzyme-cleavable peptide sequences.
Solubility Enhancement:
The hydrophobicity of the biotin molecule can sometimes lead to solubility issues, especially when conjugating to proteins or other biomolecules. To address this, analogs with more hydrophilic linkers can be synthesized. This is often achieved by incorporating polyethylene (B3416737) glycol (PEG) chains of varying lengths into the linker arm. PEGylation not only enhances aqueous solubility but can also reduce non-specific binding and improve the pharmacokinetic properties of the conjugate in in vivo applications.
The table below provides an overview of some modified this compound analogs and their tunable properties.
| Analog Type | Modification | Tunable Property | Potential Application |
| Linker Length Variants | Varies the number of methylene (B1212753) units in the diamine linker | Steric hindrance, accessibility | Overcoming steric hindrance in binding assays |
| Cleavable Analogs | Incorporation of disulfide, acid-labile, or photo-cleavable groups | Reversible binding | Affinity purification and release of target molecules |
| PEGylated Analogs | Incorporation of polyethylene glycol (PEG) chains | Solubility, reduced non-specific binding | Improved performance in aqueous buffers, in vivo imaging |
These strategic modifications of the this compound scaffold allow for the fine-tuning of its properties to suit a wide range of specific applications in research and diagnostics.
Principles of High-Affinity Biotin-Streptavidin/Avidin Interaction in In Vitro Systems
The interaction between biotin and its binding proteins, streptavidin and avidin, is characterized by an exceptionally high affinity, with a dissociation constant (KD) in the femtomolar range (10-15 M). wikipedia.orgnih.govnih.gov This near-irreversible binding forms the basis of their widespread utility. Both avidin, found in egg whites, and its bacterial analogue streptavidin are tetrameric proteins, meaning each protein can bind up to four biotin molecules. nih.govthermofisher.com
Structural Basis of Biotin Binding Pockets in Biotin-Binding Proteins
The extraordinary affinity of streptavidin and avidin for biotin is rooted in the specific three-dimensional architecture of their binding sites. Each monomer subunit of these proteins is composed of an eight-stranded antiparallel β-barrel. nih.govsmolecule.com The biotin-binding site is a deep pocket located at one end of this barrel. nih.govthermofisher.com
The binding pocket envelops the biotin molecule, creating a highly complementary interface stabilized by a dense network of hydrogen bonds and extensive hydrophobic interactions. smolecule.comsemanticscholar.org In streptavidin, key amino acid residues that form hydrogen bonds with the ureido ring of biotin include asparagine, serine, and aspartate. ub.edu Additionally, several aromatic residues, primarily tryptophan, line the pocket, creating a "hydrophobic box" that accommodates biotin's bicyclic ring structure and its valeric acid side chain. smolecule.com
Kinetic and Thermodynamic Characterization of Biotin-Protein Complex Formation
The formation of the biotin-streptavidin/avidin complex is a thermodynamically spontaneous process, as indicated by a large negative change in Gibbs free energy (ΔG). nih.gov The interaction is characterized by a very fast association rate constant (kon) and an exceptionally slow dissociation rate constant (koff), which together account for the extremely low dissociation constant (KD = koff/kon).
Studies have shown that the association rate is slower than what would be expected for a purely diffusion-limited reaction, suggesting that conformational changes, such as the closing of the L3/4 loop, are integral to the binding mechanism. wikipedia.orgnih.gov The thermodynamic profile of the interaction is temperature-dependent. At higher temperatures (30–40 °C), the binding is primarily enthalpy-driven (exothermic), whereas at lower temperatures (15–25 °C), it becomes entropy-driven. semanticscholar.orgnih.gov The change in heat capacity (ΔCp) upon binding is significantly negative, which is consistent with the burial of a large nonpolar surface area as biotin becomes sequestered in the binding pocket. semanticscholar.orgnih.gov
| Parameter | Value (for Streptavidin-Biotin) | Reference |
| Dissociation Constant (KD) | ~10-14 - 10-15 M | wikipedia.orgnih.govnih.gov |
| Association Rate (kon) | 105 - 107 M-1s-1 | wikipedia.orgnih.govnih.gov |
| Gibbs Free Energy (ΔG) | Negative at all tested temperatures | nih.gov |
| Change in Heat Capacity (ΔCp) | -459.9 cal/mol·K | semanticscholar.orgnih.gov |
Role of the 3-Aminopropylammonium Linker in Spatial Separation and Molecular Orientation
The linker, or spacer arm, that connects the biotin moiety to a target molecule is a critical component in bioconjugation. In this compound, this linker is a short, three-carbon chain terminating in a positively charged ammonium (B1175870) group. This structure imparts specific properties that influence the functionality of the resulting bioconjugate.
Influence of Linker Length and Flexibility on Bioconjugation Efficiency and Accessibility
The primary function of a linker is to provide spatial separation between the biotin molecule and its conjugated partner. This separation minimizes steric hindrance, ensuring that the biotin can efficiently access the deep binding pocket of streptavidin or avidin without interference from the attached molecule. thermofisher.com While very long linkers, such as those based on polyethylene glycol (PEG), are often used to maximize separation and solubility, shorter linkers like the 3-aminopropyl group are also effective, particularly when the conjugated molecule is relatively small.
The flexibility of the propyl chain allows the biotin moiety to orient itself correctly for optimal entry into the binding pocket. Studies have shown that incorporating flexible linkers can enhance the immobilization of biotinylated molecules onto streptavidin-coated surfaces. nih.gov The positive effects of linkers make them beneficial for fusion proteins that might otherwise show poor immobilization. nih.gov
Electrostatic Contributions of the Terminal Ammonium Moiety to Molecular Interactions and Solubility
The terminal ammonium group (-NH3+) of the linker carries a permanent positive charge at physiological pH. This charge has two significant consequences. First, it enhances the water solubility of the biotin conjugate. Hydrophilic linkers are known to help prevent the aggregation and precipitation of proteins upon modification.
Second, the positive charge can influence molecular interactions through electrostatic effects. It can reduce non-specific binding to negatively charged surfaces or biomolecules, thereby improving the signal-to-noise ratio in assays. Conversely, the charge may also promote specific electrostatic interactions. For instance, the positively charged group can interact with negatively charged residues on a target protein or a surface, potentially influencing the orientation and stability of the bioconjugate. nih.gov The presence of a charged group can also affect the local microenvironment, influencing factors like protonation states or ion-pairing at interfaces. nih.gov
Reaction Mechanisms in Bioconjugation Mediated by this compound
This compound serves as a biotinylating reagent. The key reactive site is the primary amine (-NH2) at the end of the propyl linker (which exists in equilibrium with its protonated ammonium form, -NH3+). This nucleophilic amine group is used to form a stable covalent bond with an electrophilic functional group on a target molecule, such as a protein, nucleic acid, or surface. smolecule.comthermofisher.com
The most common bioconjugation strategy involving this type of reagent is the acylation of the primary amine. nih.gov This is typically achieved by reacting the amine-terminated biotin linker with a target molecule that has been activated with an N-hydroxysuccinimide (NHS) ester. wikipedia.orgthermofisher.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond. thermofisher.com This reaction is highly efficient and is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure the primary amine is sufficiently deprotonated and thus nucleophilic. nih.gov
Other electrophilic groups can also be targeted by the amine linker, including isothiocyanates (forming a thiourea linkage) and aldehydes (forming a Schiff base that is subsequently reduced to a stable amine linkage). nih.gov The choice of reaction depends on the available functional groups on the target molecule and the desired stability of the resulting bond. Through these mechanisms, the biotin moiety is covalently and permanently attached to the molecule of interest, preparing it for subsequent interaction with streptavidin or avidin.
Nucleophilic Reactivity of the Primary Amine in Various Conjugation Chemistries
The terminal primary amine of the 3-aminopropylammonium linker in this compound serves as a potent nucleophile, enabling its covalent attachment to a wide array of target molecules through various conjugation chemistries. This reactivity is fundamental to its function as a biotinylating agent. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, forming stable covalent bonds.
Several common conjugation strategies exploit the nucleophilicity of this primary amine:
Acylation with Activated Esters: N-hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines under mild conditions (pH 7.2-8.5) to form stable amide bonds. thermofisher.comthermofisher.com The primary amine of this compound attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate, followed by the departure of the NHS leaving group to yield the final amide conjugate. glenresearch.com Sulfo-NHS esters, water-soluble analogs, are often employed for reactions in aqueous environments, minimizing the use of organic solvents that could be detrimental to the target molecule. alfa-chemistry.com
Reaction with Isothiocyanates: Isothiocyanates react with primary amines to form stable thiourea linkages. This reaction typically proceeds under slightly alkaline conditions (pH 9-11). researchgate.net The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, resulting in the formation of a thiourea bond. This chemistry provides an alternative to amide bond formation for labeling target molecules.
Reductive Amination with Aldehydes and Ketones: The primary amine can react with aldehydes or ketones to form an intermediate imine (Schiff base). wikipedia.orgorgoreview.com This imine is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a stable secondary amine linkage. masterorganicchemistry.comlibretexts.org This two-step process, known as reductive amination, is a versatile method for conjugating this compound to molecules containing carbonyl functionalities. wikipedia.orgorgoreview.com
The following interactive table summarizes the key aspects of these conjugation chemistries.
| Reaction Type | Target Functional Group | Resulting Linkage | Typical pH | Key Features |
| Acylation | N-hydroxysuccinimide (NHS) Ester | Amide | 7.2 - 8.5 | Efficient reaction, forms stable bond. thermofisher.comthermofisher.com |
| Thiourea Formation | Isothiocyanate | Thiourea | 9.0 - 11.0 | Stable linkage, alternative to amides. researchgate.net |
| Reductive Amination | Aldehyde/Ketone | Secondary Amine | 6.0 - 7.5 | Forms a stable C-N bond, requires a reducing agent. masterorganicchemistry.comlibretexts.org |
Chemo- and Regioselectivity Considerations in Target Molecule Labeling
Achieving specific labeling of a target molecule is paramount in bioconjugation. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others, while regioselectivity pertains to the specific site of modification on the target molecule. When using this compound, several factors influence the chemo- and regioselectivity of the labeling reaction.
Chemoselectivity:
The primary amine of this compound is highly nucleophilic and will preferentially react with electrophilic functional groups. However, other nucleophilic groups may be present on the target molecule, such as thiols (from cysteine residues) and hydroxyls (from serine, threonine, or tyrosine residues).
pH Control: The pH of the reaction buffer is a critical parameter for controlling chemoselectivity. The reactivity of primary amines increases with pH as they become deprotonated and more nucleophilic. thermofisher.com By carefully controlling the pH, it is possible to favor the reaction with amines over other nucleophiles. For instance, at a pH of around 7, the reaction with maleimides (targeting thiols) is significantly faster than with NHS esters (targeting amines). Conversely, at a pH of 8.5-9.0, the reaction with NHS esters is highly favored.
Regioselectivity:
When labeling proteins, which often possess multiple primary amines (the N-terminal α-amine and the ε-amines of lysine (B10760008) residues), achieving regioselectivity can be challenging.
Differential pKa Values: The N-terminal α-amine generally has a lower pKa (around 7.8-8.0) compared to the ε-amine of lysine residues (around 10.5). thermofisher.comnih.gov This difference in pKa can be exploited to achieve some degree of regioselectivity. At a pH closer to neutral (e.g., pH 7.0-7.5), the N-terminal amine is more deprotonated and therefore more nucleophilic than the lysine side chains, potentially leading to preferential labeling at the N-terminus.
Solvent Accessibility and Local Microenvironment: The accessibility of an amino group to the biotinylating reagent plays a significant role in determining the site of modification. nih.gov Amino acid residues located on the surface of a protein are more likely to be labeled than those buried within its three-dimensional structure. Furthermore, the local chemical environment surrounding an amino group, including the presence of neighboring charged or bulky residues, can influence its nucleophilicity and accessibility, thereby directing the site of biotinylation. nih.govresearchgate.net Kinetically controlled labeling, using sub-stoichiometric amounts of the reagent, can sometimes favor modification of the most reactive and accessible lysine residue. nih.gov
Reagent Design: While not directly a property of this compound itself, the design of the electrophilic partner can influence regioselectivity. For example, certain reagents have been shown to exhibit a preference for specific lysine residues due to favorable interactions with the local protein environment. researchgate.net
Bioconjugation in Protein and Nucleic Acid Labeling for Molecular Studies
Bioconjugation, the process of linking two biomolecules, is a cornerstone of life sciences research. This compound serves as a key reagent in this field, enabling the stable attachment of a biotin tag to proteins and nucleic acids. This biotin label then acts as a high-affinity handle for interaction with streptavidin or avidin proteins, a partnership renowned for its extraordinary binding strength (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).
The primary amine of this compound can be readily coupled to molecules containing electrophilic groups, such as activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates. This allows for the site-specific or random labeling of proteins at lysine residues or the N-terminus, and the modification of nucleic acids that have been functionalized with amine-reactive groups.
Development of Biotinylated Probes for High-Sensitivity Molecular Detection in Assays
The creation of biotinylated probes is a critical application of this compound, leading to significant advancements in the sensitivity of various molecular assays. By incorporating a biotin tag, these probes can be detected with exceptional sensitivity using streptavidin conjugated to enzymes (like horseradish peroxidase or alkaline phosphatase) or fluorescent molecules.
Research Findings:
Studies have demonstrated that the use of biotinylated probes can rival the sensitivity of traditional radioactive methods without the associated safety concerns. For instance, in nucleic acid hybridization assays such as Southern and Northern blotting, probes labeled with biotin can detect picogram levels of target DNA or RNA. The enzymatic amplification of the signal, where a single enzyme-streptavidin conjugate can process multiple substrate molecules, is a key factor in achieving this high sensitivity.
| Assay Type | Typical Probe Label | Detection Method | Limit of Detection |
| Southern Blot | Biotin | Streptavidin-HRP with chemiluminescence | Sub-picogram |
| Northern Blot | Biotin | Streptavidin-AP with colorimetric substrate | Picogram |
| ELISA | Biotinylated Antibody | Streptavidin-HRP with colorimetric substrate | pg/mL |
| In Situ Hybridization | Biotinylated Oligonucleotide | Streptavidin-Fluorophore | Single-molecule level |
Strategies for Non-Covalent Immobilization of Biomolecules onto Solid Supports
The robust and highly specific interaction between biotin and streptavidin is exploited for the non-covalent immobilization of biomolecules onto various solid supports. This technique is fundamental for the development of a wide range of analytical and purification systems. This compound is used to first biotinylate the biomolecule of interest (e.g., an antibody, enzyme, or DNA fragment). This biotinylated molecule can then be securely attached to a surface that has been pre-coated with streptavidin or avidin.
This immobilization strategy offers several advantages over direct covalent attachment to the surface, including a uniform orientation of the immobilized biomolecule (if biotinylation is site-specific) and the preservation of the biomolecule's native conformation and activity. The spacer arm of this compound also helps to reduce steric hindrance, ensuring that the active sites of the immobilized biomolecule remain accessible.
Surface Functionalization and Materials Science Applications
The ability to modify surfaces with biological molecules is a driving force in materials science, leading to the creation of advanced materials with novel functionalities. This compound is instrumental in the functionalization of surfaces for a variety of in vitro applications.
Preparation of Biotinylated Surfaces for Affinity Capture and Directed Assembly (e.g., biosensors, microarrays)
Biotinylated surfaces are widely used in the development of biosensors and microarrays for the high-throughput analysis of biomolecular interactions. These surfaces are typically prepared by first modifying a substrate (e.g., glass, gold, or silicon) with a chemical layer that presents reactive groups, such as primary amines. This compound can then be activated (for example, by converting its biotin carboxyl group to an NHS ester) and reacted with the aminated surface to create a dense layer of biotin molecules.
Alternatively, the amine group of this compound can be used to react with surfaces functionalized with electrophilic groups. These biotinylated surfaces can then be used to capture streptavidin-conjugated molecules or to assemble complex biomolecular structures in a directed manner.
Table of Surface Preparation Methods:
| Substrate | Surface Chemistry | Biotinylation Strategy | Application |
| Glass Slide | Aminosilane | Reaction with NHS-activated biotin | DNA Microarrays |
| Gold Film | Thiol Self-Assembled Monolayer | Amide coupling to terminal carboxyl groups | Surface Plasmon Resonance (SPR) Biosensors |
| Silicon Wafer | Epoxide Silanization | Reaction with the amine of this compound | Protein Microarrays |
| Polystyrene Plate | Plasma Treatment | Grafting of amine-containing polymers followed by biotinylation | ELISA Plates |
Integration into Advanced Polymeric Constructs and Nanomaterials for In Vitro Applications
The functionalization of polymers and nanomaterials with biotin opens up a vast range of possibilities for creating advanced tools for in vitro diagnostics and research. This compound can be incorporated into polymeric structures, such as hydrogels or micelles, either during polymerization or through post-synthesis modification. This imparts the ability to specifically bind streptavidin-conjugated entities.
Similarly, nanomaterials like gold nanoparticles, quantum dots, and magnetic beads can be functionalized with this compound. The resulting biotinylated nanomaterials are used in a variety of applications, including:
Targeted imaging: Biotinylated quantum dots can be targeted to specific cellular structures using streptavidin-conjugated antibodies.
Bio-separation: Biotinylated magnetic beads are widely used for the efficient isolation of specific cells or biomolecules from complex mixtures.
Signal amplification in assays: Biotinylated gold nanoparticles can be used to enhance the signal in immunoassays and nucleic acid detection systems.
Affinity Purification and Separation Technologies in Research Laboratories
Affinity purification is a powerful technique for isolating a specific protein or biomolecule from a complex mixture. The biotin-streptavidin interaction is one of the most widely used systems for this purpose due to its high affinity and specificity.
In a typical workflow, the target protein is first biotinylated using a reagent like this compound. The entire mixture is then passed through a column containing a resin to which streptavidin is covalently attached. The biotinylated target protein binds tightly to the streptavidin resin, while all other components of the mixture are washed away.
Elution of the purified protein from the streptavidin column can be challenging due to the strength of the interaction. Harsh conditions, such as high concentrations of denaturants (e.g., guanidinium (B1211019) chloride) or extreme pH, are often required, which can denature the purified protein. To circumvent this, researchers have developed strategies such as using monomeric avidin resins, which have a lower affinity for biotin, or employing cleavable biotinylation reagents.
Comparison of Affinity Purification Resins:
| Resin Type | Binding Affinity | Elution Conditions | Advantages | Disadvantages |
| Streptavidin-Agarose | Very High (Kd ~ 10⁻¹⁵ M) | Harsh (e.g., 8M Guanidine-HCl, pH 1.5) | Very strong capture | Denaturing elution |
| Monomeric Avidin-Agarose | Moderate (Kd ~ 10⁻⁸ M) | Mild (e.g., competitive elution with free biotin) | Non-denaturing elution | Lower binding capacity |
| Soft-Release Avidin Resin | Moderate | Mild (e.g., competitive elution with biotin) | Gentle elution preserves protein function | May have lower binding efficiency |
Utilization in Chromatographic Separation Schemes for Biotinylated Target Isolation
There is a lack of specific research articles detailing the use of this compound as the biotinylating agent in chromatographic separation schemes. While affinity chromatography is a standard method for isolating biotinylated molecules using immobilized avidin or streptavidin, studies explicitly employing this particular compound for the initial biotinylation of the target molecule prior to separation are not readily found in the scientific literature.
Magnetic Bead-Based Isolation Methodologies for High-Throughput Biomolecule Enrichment
Similarly, specific examples of this compound being used to biotinylate biomolecules for subsequent isolation via magnetic beads are not detailed in published research. The general principle involves biotinylating a molecule of interest, which is then captured by streptavidin-coated magnetic beads, allowing for efficient separation and enrichment. However, the literature does not specify the use of this compound in these protocols.
Development of High-Throughput Screening Assays for Molecular Discovery
Design of Biotin-Capture Assays for In Vitro Ligand-Binding and Enzyme Activity Studies
A specific application of a derivative of this compound has been documented in the development of a novel high-throughput screening assay. A study on Quenched Time-Resolved Förster Resonance Energy Transfer (QTR-FRET) utilized N-biotinyl-3-aminopropylammonium trifluoroacetate (B77799) as a component in a biotin-streptavidin binding assay. This assay was designed to demonstrate an improved signal-to-background ratio for ligand-binding studies.
In this research, various concentrations of a europium-chelate-biotin conjugate, synthesized using N-biotinyl-3-aminopropylammonium trifluoroacetate, were tested in a competitive binding assay with free biotin. The performance of the assay was evaluated by measuring the signal-to-background (S/B) ratio in the presence and absence of excess free biotin.
| Eu³⁺-Biotin Conjugate Concentration (nM) | S/B Ratio (TR-FRET) | S/B Ratio (QTR-FRET with quencher) |
| 4 | 12 ± 1 | 13 ± 1 |
| 12 | 12 ± 1 | 16 ± 1 |
| 36 | 13 ± 1 | 19 ± 2 |
This table illustrates the improved signal-to-background ratio achieved with the QTR-FRET methodology, which employed a biotin conjugate derived from N-biotinyl-3-aminopropylammonium trifluoroacetate, demonstrating its utility in developing sensitive ligand-binding assays.
Application in Cell-Free Systems for Mechanistic Elucidation of Biological Processes
There are no specific research findings available that describe the use of this compound for biotinylating components within cell-free systems for the study of biological processes.
Contributions to Biosensor and In Vitro Diagnostic Platform Development
Optical Biosensors for Real-Time Molecular Interaction Analysis and Binding Kinetics
The core principle involves the stable covalent attachment of a biotin molecule, via the 3-aminopropyl spacer, to a surface or a ligand. This biotinylated entity then serves as a high-affinity anchor for streptavidin or avidin, which in turn can be used to capture a specific molecule of interest for interaction analysis. This strategy allows for the precise, oriented immobilization of ligands, which is crucial for accurate kinetic measurements.
Optical biosensors monitor molecular interactions in real-time by detecting changes in the refractive index (in SPR) or the interference pattern of light (in BLI) at the sensor surface as molecules associate and dissociate. By immobilizing a ligand and flowing an analyte over the surface, these techniques can determine key kinetic parameters.
Illustrative Application in Surface Plasmon Resonance (SPR):
In a typical SPR experiment, a sensor chip with a gold surface is functionalized. An amine-reactive derivative of this compound would be used to create a biotinylated self-assembled monolayer. Streptavidin is then injected and binds tightly to the biotin, creating a stable, high-capacity capture surface. A biotinylated ligand (e.g., an antibody, a peptide, or a nucleic acid) can then be introduced and captured by the streptavidin. Finally, the analyte of interest is injected at various concentrations, and its binding to the captured ligand is monitored.
The data obtained from such an experiment allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Hypothetical Research Data:
The following tables represent the type of data that would be generated in studies utilizing a surface functionalized with a derivative of this compound.
Table 1: Kinetic Analysis of a Protein-Protein Interaction using SPR
This table illustrates the kinetic parameters for the interaction between a captured antibody (Ligand) and its target antigen (Analyte) at different concentrations.
| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |
| 50 | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.17 |
| 100 | 1.3 x 10⁵ | 4.9 x 10⁻⁴ | 3.77 |
| 200 | 1.2 x 10⁵ | 5.1 x 10⁻⁴ | 4.25 |
| 400 | 1.4 x 10⁵ | 5.0 x 10⁻⁴ | 3.57 |
| Average | 1.28 x 10⁵ | 5.0 x 10⁻⁴ | 3.94 |
Table 2: Comparative Binding Kinetics on a Functionalized BLI Biosensor
This table shows data from a Biolayer Interferometry experiment comparing the binding of a small molecule analyte to two different protein ligands captured on a streptavidin-coated biosensor, which would have been prepared using a biotinylating agent like an activated form of this compound.
| Ligand | Analyte Concentration (µM) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (µM) |
| Protein A | 10 | 2.5 x 10³ | 1.1 x 10⁻² | 4.4 |
| Protein A | 25 | 2.6 x 10³ | 1.2 x 10⁻² | 4.6 |
| Protein A | 50 | 2.4 x 10³ | 1.1 x 10⁻² | 4.6 |
| Protein B | 10 | 8.1 x 10² | 3.5 x 10⁻³ | 4.3 |
| Protein B | 25 | 8.4 x 10² | 3.6 x 10⁻³ | 4.3 |
| Protein B | 50 | 8.2 x 10² | 3.4 x 10⁻³ | 4.1 |
These tables exemplify the detailed kinetic data that can be obtained from optical biosensors. The use of this compound derivatives is a foundational step in preparing the sensor surfaces required for such precise and informative real-time analysis of molecular interactions.
Structural Characterization and Conformational Analysis of N + Biotinyl 3 Aminopropylammonium
Conformational Preferences of the Biotin (B1667282) Moiety within the Conjugate
The biotin molecule, composed of a ureido ring fused with a tetrahydrothiophene (B86538) ring and a valeric acid side chain, is not a rigid structure. Its conformational flexibility, particularly in the context of a conjugate, plays a significant role in its binding affinity and specificity.
Spectroscopic Insights into Biotin Ring Conformations (e.g., via advanced NMR techniques)
Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for elucidating the solution-state conformation of biotin and its derivatives. Two-dimensional NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the spatial arrangement of the biotin rings.
In aqueous solution, the bicyclic ring system of biotin is generally stable, but the valeric acid side chain exhibits considerable flexibility. For N-(+)-Biotinyl-3-aminopropylammonium, the amide bond formation with the 3-aminopropylammonium linker will influence the conformational ensemble of the valeric acid chain. NOESY experiments on similar biotinylated molecules have shown that the biotin and linker portions of the molecule often exhibit significant independent motion. This suggests that the biotin moiety in this compound likely retains a high degree of conformational freedom, which is essential for its effective binding to target proteins like avidin (B1170675) and streptavidin.
| NMR Parameter | Typical Observation for Biotin Conjugates | Interpretation for this compound |
| Proton Chemical Shifts (¹H NMR) | Characteristic signals for the ureido, thiophene (B33073), and valeric acid protons. | The aminopropylammonium linker will introduce new signals and may cause slight shifts in the adjacent valeric acid chain protons. |
| NOESY Cross-Peaks | Few to no cross-peaks are typically observed between the biotin moiety and the molecule it is conjugated to, especially with a flexible linker. | This indicates a lack of a persistent, folded-back conformation, suggesting the biotin is extended into the solvent and accessible for binding. |
| Relaxation Times (T1 and T2) | Shorter relaxation times for the linker protons compared to the biotin ring protons. | This would confirm the higher flexibility of the 3-aminopropylammonium linker relative to the more rigid biotin bicyclic system. |
Influence of Solvent Environment and pH on Biotin Conformation and Stability
The solvent environment and pH can significantly impact the conformation and stability of this compound. Molecular dynamics simulations of biotin in aqueous solution have revealed that it is highly flexible, capable of transitioning between extended, semi-folded, and folded states. nih.gov Intramolecular hydrogen bonding can contribute to these folded conformations. nih.gov
The stability of the amide bond linking biotin to the 3-aminopropylammonium group is also pH-dependent. While generally stable, extremes of pH can lead to hydrolysis. The protonation state of the terminal ammonium (B1175870) group of the linker is dictated by the pH of the solution. At physiological pH, this group will be positively charged, which can influence local solvent structure and potentially interact with the biotin moiety or the target protein. The binding of biotin to streptavidin is known to be remarkably resistant to extremes of pH and temperature. nih.gov However, very low pH conditions can lead to conformational changes in streptavidin that weaken the interaction. nih.gov Single-molecule force spectroscopy has demonstrated that the binding probability of biotin to avidin and streptavidin is affected by pH, with avidin showing surprising stability and even increased binding at very low pH, while streptavidin's binding diminishes at both low and high pH. nih.gov
| Environmental Factor | Effect on this compound | Significance |
| Solvent Polarity | In polar solvents like water, the flexible linker allows the biotin moiety to be well-solvated and accessible. | Promotes efficient binding to target proteins in aqueous buffers. |
| Low pH | The terminal amine of the linker is protonated (ammonium). The amide bond is generally stable, but extreme acidity could promote hydrolysis over long periods. | The positive charge on the linker could influence binding kinetics and interactions with the target protein surface. |
| High pH | The terminal amine of the linker is deprotonated. The amide bond may be more susceptible to hydrolysis. | Changes in the linker's charge state can alter its flexibility and interaction profile. |
Dynamics and Flexibility of the 3-Aminopropylammonium Linker
The 3-aminopropylammonium linker, while short, provides crucial spacing and flexibility, allowing the biotin moiety to orient itself optimally within the binding pocket of its target protein.
Computational Modeling and Molecular Dynamics Simulations of Linker Rotational Barriers and Mobility
Computational modeling and molecular dynamics (MD) simulations are invaluable for probing the dynamics and flexibility of linker molecules. MD simulations can map the conformational landscape of the 3-aminopropylammonium linker, revealing its preferred orientations and the energy barriers to rotation around its single bonds.
For a simple alkyl chain like the aminopropyl group, the rotational barriers around the C-C bonds are relatively low, allowing for a high degree of conformational freedom. The presence of the terminal ammonium group and the amide linkage will introduce specific electrostatic interactions and hydrogen bonding capabilities that can influence the linker's dynamics. Simulations would likely show that the linker explores a wide range of conformations, from fully extended to more compact forms. This flexibility is advantageous as it allows the biotin to "search" for its binding site.
| Linker Dynamic Parameter | Predicted Value/Behavior | Implication for Binding |
| Rotational Energy Barriers (C-C bonds) | Low (comparable to small alkanes) | High degree of conformational flexibility. |
| End-to-End Distance Distribution | Broad distribution, with a peak corresponding to a partially extended conformation. | The linker can adapt to the steric requirements of the binding pocket. |
| Solvent Accessible Surface Area (SASA) | Varies with conformation, but generally high for the terminal ammonium group. | The charged terminus is likely well-solvated, minimizing non-specific interactions. |
Experimental Probing of Linker Flexibility and Spacing in Solution (e.g., using FRET, SAXS)
Experimental techniques like Förster Resonance Energy Transfer (FRET) and Small-Angle X-ray Scattering (SAXS) can provide information about the distances and conformational ensembles of molecules in solution.
For a molecule as small as this compound, applying FRET would require attaching a donor and acceptor fluorophore, which would significantly alter the molecule itself. However, FRET has been used extensively to study the distance dependence of biotin-streptavidin interactions where biotin is attached to a longer linker, such as a DNA molecule. nih.gov These studies have shown that the linker's conformation can be influenced by the ionic strength of the buffer. nih.gov
Intermolecular Interactions and Structural Complementarity with Target Molecules
The primary target molecules for biotin and its conjugates are the proteins avidin and streptavidin, which exhibit extraordinarily high binding affinity for biotin. The 3-aminopropylammonium linker plays a role in facilitating this interaction.
The crystal structure of streptavidin with biotin reveals a deep binding pocket. nih.govwikipedia.org The biotin molecule is held in place by a dense network of hydrogen bonds and extensive van der Waals contacts. wikipedia.orgencyclopedia.pub Key interactions involve the ureido ring of biotin, which forms hydrogen bonds with several amino acid residues in the binding pocket. encyclopedia.pub
The 3-aminopropylammonium linker of this compound connects to the valeric acid side chain of biotin. In the bound state, this linker would extend out of the binding pocket. Its flexibility allows the biotin moiety to adopt the optimal orientation for binding without steric hindrance. The positively charged ammonium group at the terminus of the linker may engage in electrostatic interactions with negatively charged residues on the surface of streptavidin, potentially influencing the binding kinetics and the stability of the complex. The relatively short length of the aminopropyl linker is generally sufficient to overcome the steric hindrance associated with biotin binding in a pocket that is located below the surface of the avidin molecule. thermofisher.com
| Interaction Type | Biotin Moiety | 3-Aminopropylammonium Linker |
| Hydrogen Bonding | Extensive network with residues such as Asn23, Ser27, Tyr43, and Asp128 in streptavidin. encyclopedia.pub | The amide group can act as both a hydrogen bond donor and acceptor. The terminal ammonium group is a hydrogen bond donor. |
| Van der Waals Interactions | The bicyclic ring system and the aliphatic portion of the valeric acid chain make numerous contacts with hydrophobic residues in the binding pocket. | The propyl chain can engage in van der Waals interactions with surface residues of the target protein. |
| Electrostatic Interactions | The ureido group has a significant dipole moment. | The terminal ammonium group carries a positive charge at physiological pH. |
Determination of Optimal Binding Geometries through Co-Crystallography or Advanced NMR Studies of Conjugates
Detailed structural information for this compound, specifically from co-crystallography or advanced Nuclear Magnetic Resonance (NMR) studies of its conjugates, is not extensively available in publicly accessible scientific literature. Co-crystallography is a powerful technique that involves crystallizing a ligand bound to its target protein, in this case, likely avidin or streptavidin, to determine the three-dimensional structure of the complex at atomic resolution. This method would precisely reveal the binding geometry, including the orientation of the biotin moiety, the conformation of the 3-aminopropyl linker, and the specific molecular interactions (hydrogen bonds, van der Waals forces, etc.) with the protein's binding pocket.
Similarly, advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the conformation of this compound conjugates in solution. These techniques can determine through-space proximities between atoms, helping to elucidate the linker's flexibility and the spatial relationship between the biotin group and the conjugated molecule.
While the fundamental interactions of the biotin moiety itself with the binding pockets of avidin and streptavidin are well-documented, specific high-resolution structural data for conjugates involving the 3-aminopropylammonium linker are not readily found.
Elucidation of Structure-Activity Relationships in Biotinylated Conjugates for Enhanced Performance
The length and flexibility of the linker are paramount. A linker that is too short may cause steric hindrance, preventing the biotin from effectively binding to avidin or streptavidin due to interference from the conjugated molecule. Conversely, an excessively long or flexible linker might lead to undesirable interactions with other molecules or a lack of conformational stability. The 3-aminopropylammonium linker provides a relatively short and flexible spacer.
The chemical nature of the linker is also a key determinant of the conjugate's properties. The presence of the secondary amine in the aminopropyl group allows for the stable attachment of various molecules. The positive charge of the ammonium group under physiological conditions can influence the solubility, cell permeability, and non-specific binding of the conjugate.
Interactions with Biological and Synthetic Systems Non Clinical Contexts
Molecular Interactions with Model Protein Systems
Analysis of Non-Specific Interactions with Diverse Protein Structures in In Vitro Assays
A significant challenge in the application of biotin-avidin systems is the potential for non-specific binding (NSB). rockland.com NSB occurs when biotinylated molecules or the avidin (B1170675)/streptavidin proteins themselves adhere to unintended surfaces or biomolecules. nih.govresearchgate.net Avidin, being a glycosylated protein with a high isoelectric point (pI), is particularly prone to NSB through electrostatic interactions. aatbio.comrockland.com Streptavidin, which is non-glycosylated and has a near-neutral pI, is generally preferred to minimize this issue. aatbio.comrockland.com
In in vitro assays such as ELISAs or pull-down experiments, non-specific binding can arise from several sources:
Endogenous Biotin (B1667282): Biological samples like cell lysates naturally contain biotinylated proteins (e.g., carboxylases), which can bind to streptavidin surfaces and create background noise. rockland.comthermofisher.com
Hydrophobic and Electrostatic Interactions: Both the biotinylated probe and the streptavidin-coated surface (e.g., magnetic beads, microplates) can interact non-specifically with other proteins in the sample. researchgate.netnanomicronspheres.com
Matrix Effects: Complex sample matrices, such as serum, contain numerous proteins and other molecules that can adhere to assay surfaces. nih.govresearchgate.net
Several strategies are employed to mitigate NSB in in vitro assays:
Blocking Agents: Surfaces are pre-treated with blocking buffers containing proteins like bovine serum albumin (BSA) or casein, or non-ionic detergents like Tween-20, to occupy potential non-specific binding sites. researchgate.netnanomicronspheres.com
Washing Conditions: Increasing the stringency of wash buffers, for instance by increasing salt concentration (e.g., up to 0.5 M NaCl) or including detergents, can help disrupt weak, non-specific interactions. rockland.comresearchgate.net
Pre-clearing: The sample can be incubated with unconjugated streptavidin beads to remove endogenously biotinylated molecules before the primary pull-down experiment. thermofisher.com
Solution-Phase Capture: A biotinylated capture reagent is first incubated with the sample in solution. This complex is then rapidly captured on a streptavidin-coated surface, reducing the time for non-specific components to adhere to the solid phase. nih.gov
Association with Nucleic Acids and Oligonucleotides
Strategies for Labeling DNA/RNA for Hybridization and Molecular Recognition Studies
N-(+)-Biotinyl-3-aminopropylammonium and similar biotin derivatives are widely used to label nucleic acids for non-radioactive detection in a variety of molecular biology applications. biosyn.comthermofisher.com The choice of labeling strategy depends on the specific application, the type of nucleic acid (DNA or RNA), and whether the label is required at a specific position.
Enzymatic Labeling Methods:
3' End Labeling: Terminal deoxynucleotidyl transferase (TdT) can add biotinylated nucleotides to the 3' terminus of DNA. For RNA, T4 RNA ligase can be used to attach a biotinylated nucleotide or a short biotinylated oligonucleotide to the 3' end. nih.gov
5' End Labeling: T4 polynucleotide kinase (PNK) can be used to phosphorylate the 5' end, which can then be chemically coupled to an amino-functionalized biotin derivative.
Internal Labeling: During synthesis via PCR or in vitro transcription, biotinylated nucleoside triphosphates (e.g., biotin-11-dUTP) can be incorporated into the growing nucleic acid chain by DNA or RNA polymerases. researchgate.net
Chemical Labeling Methods:
Post-Synthesis Conjugation: Oligonucleotides can be synthesized with a reactive group, such as a primary amine, at the 5' or 3' end. This amine can then be reacted with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond. nih.govoup.com The aminopropyl group in this compound is suitable for such conjugations.
Photobiotin: Photoactivatable biotin reagents can form covalent linkages with nucleic acids upon exposure to light. nih.gov
The position of the biotin label can influence its utility. For hybridization probes, labels placed at or near the ends of the oligonucleotide are often more effective than internal labels, as they cause less steric hindrance. nih.govnih.gov The length of the spacer arm between the biotin and the nucleotide is also critical, with longer linkers often improving the accessibility of the biotin for binding to streptavidin, especially when the nucleic acid is immobilized on a surface. biosyn.com
Interaction Mechanisms with Modified Nucleotide Constructs and Aptamers
Biotinylated oligonucleotides are fundamental tools for studying molecular recognition, particularly in the context of aptamers—short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind targets with high affinity and specificity. creative-biolabs.comspringernature.com
In aptamer selection and application, biotinylation provides a robust method for immobilization and separation. springernature.comnih.gov For instance, a biotinylated target molecule can be used to pull down binding aptamer sequences from a vast library. Conversely, a biotinylated aptamer can be immobilized on a streptavidin-coated surface (e.g., for a biosensor) to capture its specific target from a complex mixture. creative-biolabs.comnih.gov
The interaction mechanism relies on the high-affinity biotin-streptavidin bond to physically link the aptamer-target complex to a solid support. The 3-aminopropylammonium linker serves to distance the bulky biotin-streptavidin complex from the functional oligonucleotide, minimizing potential steric interference with the aptamer's folding and its binding to the target molecule. creative-biolabs.com However, careful design is necessary, as the modification could potentially interfere with the aptamer's tertiary structure. researchgate.net
In hybridization studies, biotinylated probes bind to their complementary DNA or RNA sequences through standard Watson-Crick base pairing. The biotin tag does not significantly interfere with the strength or selectivity of the hybridization process itself. oup.com Following hybridization, the location of the probe is detected by adding a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), which binds to the biotin tag and generates a detectable signal. nih.govnih.gov
Membrane Mimetic Systems and Liposome (B1194612) Interactions
This compound and other biotinylated amphiphiles can be incorporated into membrane mimetic systems, such as liposomes, to create targeted drug delivery vehicles and tools for studying membrane interactions. cd-bioparticles.net Biotinylated phospholipids, like biotin-DPPE (dipalmitoylphosphatidylethanolamine), are mixed with other lipids during liposome formulation to produce vesicles with biotin moieties exposed on their surface. nih.govnih.gov
These biotinylated liposomes can be non-covalently conjugated to streptavidin or avidin. cd-bioparticles.net This allows for a modular "pre-targeting" approach: streptavidin conjugated to a targeting ligand (e.g., an antibody) is administered first and allowed to accumulate at the target site. Subsequently, biotinylated liposomes carrying a therapeutic or diagnostic agent are administered and are captured at the site via the high-affinity biotin-streptavidin interaction. nih.govnih.gov
The efficiency of the interaction between biotinylated liposomes and streptavidin-coated surfaces is influenced by several factors:
Ligand Density: The concentration of the biotinylated lipid in the liposome membrane is a primary determinant of binding avidity. tandfonline.com
Spacer Arm: A spacer group between the biotin moiety and the phospholipid headgroup, such as the aminopropyl group, is crucial for extending the biotin away from the liposome surface. This reduces steric hindrance and facilitates more efficient binding to streptavidin. tandfonline.comavantiresearch.com
Lipid Composition: The inclusion of other lipids, such as cholesterol or bulky headgroup lipids like PEG-derivatives, can affect membrane fluidity and the accessibility of the biotin tag, thereby influencing binding affinity. nih.govtandfonline.com For instance, PEG lipids, while increasing circulation time, can sterically shield the biotin and reduce its ability to bind streptavidin. nih.gov
Studies monitoring the aggregation of biotinylated liposomes cross-linked by avidin or anti-biotin antibodies provide insights into the kinetics and mechanics of these multivalent interactions at a membrane surface. nih.gov Such systems serve as valuable models for understanding cell adhesion and other membrane-level recognition events.
Insertion into Lipid Bilayers and Artificial Membrane Models for Biophysical Characterization
The interaction of this compound with lipid bilayers is a critical aspect of its behavior in biological and synthetic systems. While direct studies on the insertion of this specific compound are not extensively documented, the behavior of analogous biotinylated molecules, particularly those with short hydrocarbon linkers and hydrophilic head groups, provides valuable insights. The insertion of such molecules into a lipid bilayer is governed by a balance of hydrophobic, electrostatic, and specific binding interactions.
The biotin moiety itself is a water-soluble vitamin, and its partitioning into the hydrophobic core of a lipid bilayer is not spontaneous. However, the aminopropylammonium group, being positively charged at physiological pH, can interact favorably with the negatively charged phosphate (B84403) groups of certain phospholipids, such as phosphatidylserine (B164497) or phosphatidylglycerol, which can be found in biological membranes. This electrostatic interaction can facilitate the anchoring of the molecule at the membrane interface.
Biophysical characterization of lipid bilayers incorporating biotinylated lipids is often conducted using techniques such as fluorescence spectroscopy, quartz crystal microbalance with dissipation monitoring (QCM-D), and atomic force microscopy (AFM). These methods allow for the investigation of the stability, fluidity, and protein-binding capacity of the modified membranes. For instance, studies on biotinylated phosphatidylethanolamine (B1630911) incorporated into lipid bilayers have shown that the biotin headgroup remains accessible for binding to proteins like avidin and streptavidin.
The insertion of biotinylated gramicidin (B1672133) A analogues into lipid bilayers has been studied to understand the formation of ion channels. These studies reveal that the biotin group, attached via a linker, is exposed to the aqueous solution, allowing for interaction with streptavidin. This interaction can modulate the channel's properties, demonstrating the functional implications of biotinylation at the membrane surface.
Table 1: Biophysical Parameters of Biotinylated Liposomes
| Liposome Composition | Method of Characterization | Key Finding |
| Biotin-DPPE in GM1-liposomes | Fluorescence Microscopy | Biotin-DPPE is accessible for streptavidin binding in situ. researchgate.net |
| Biotinylated fusogenic liposomes | Dynamic Light Scattering | Liposomes had a positive zeta potential and a size of around 200 nm. |
| Biotinylated unilamellar vesicles | QCM-D | Enables real-time monitoring of vesicle binding to receptor-functionalized surfaces. nih.gov |
Influence on Membrane Fluidity and Permeability in Controlled In Vitro Environments
The incorporation of exogenous molecules into a lipid bilayer can significantly alter its physical properties, including fluidity and permeability. The influence of this compound on these properties would depend on its concentration, the lipid composition of the membrane, and environmental factors such as pH and temperature.
Membrane Fluidity: Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular processes. The insertion of small molecules can either increase or decrease fluidity. Molecules that disrupt the ordered packing of lipid acyl chains tend to increase fluidity, while those that promote ordering have the opposite effect. Given the structure of this compound, with its relatively small size and flexible aminopropyl linker, it is hypothesized that at low concentrations, it may slightly increase membrane fluidity by creating minor packing defects in the lipid bilayer. Fluorescence anisotropy studies using probes like diphenylhexatriene (DPH) or Laurdan can be employed to quantify such changes in membrane order.
Leveraging the high-affinity interaction between biotin and avidin, a method has been developed to quantify the permeability of microvessels-on-a-chip. nih.govnih.gov In this system, fluorescently labeled avidin is introduced, and its passage across an endothelial cell layer to bind with biotinylated fibronectin on the substrate is measured to determine the permeability coefficient. nih.gov
Table 2: Hypothetical Influence of this compound on Membrane Properties
| Parameter | Expected Effect at Low Concentration | Expected Effect at High Concentration | Rationale |
| Membrane Fluidity | Slight Increase | Moderate Increase | Disruption of lipid packing by the aminopropyl chain. |
| Permeability to Ions | Negligible | Slight Increase | Potential for transient pore formation at higher concentrations. |
| Permeability to Water | Negligible | Negligible | Unlikely to significantly alter water transport pathways. |
Surface Adsorption and Interface Phenomena
Formation of Self-Assembled Monolayers (SAMs) for Controlled Biofunctionalization
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid substrate. The formation of SAMs provides a powerful method for controlling the chemical and physical properties of surfaces at the molecular level, which is essential for numerous applications in biosensing and biomaterials.
The formation of SAMs using biotinylated molecules is a well-established strategy for creating surfaces that can specifically bind avidin or streptavidin. nih.gov This strong and highly specific interaction is then utilized to immobilize other biotinylated biomolecules, creating a functional biosensor surface.
While this compound itself does not form a classic SAM in the same way as alkanethiols on gold, it is a key component in the biofunctionalization of pre-formed SAMs. For instance, a SAM of an alkanethiol with a terminal carboxylic acid group can be formed on a gold surface. The carboxylic acid groups are then activated (e.g., with EDC/NHS chemistry) to react with the primary amine of this compound, resulting in a surface decorated with biotin moieties.
The characterization of these biotinylated SAMs is typically performed using surface-sensitive techniques such as surface plasmon resonance (SPR), quartz crystal microbalance with dissipation monitoring (QCM-D), X-ray photoelectron spectroscopy (XPS), and contact angle measurements. SPR and QCM-D can provide real-time information on the kinetics of SAM formation and subsequent protein binding events. nih.gov
Table 4: Characterization of Biotinylated SAMs for Biofunctionalization
| Technique | Information Obtained |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of SAM formation and protein binding; affinity constants. nih.gov |
| Quartz Crystal Microbalance (QCM-D) | Mass and viscoelastic properties of the adsorbed layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. |
| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity. |
Advanced Analytical Methodologies for Characterization and Application Assessment
Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the detailed structural analysis and purity verification of N-(+)-Biotinyl-3-aminopropylammonium. These techniques offer insights into the atomic composition, molecular weight, and functional groups present in the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the molecular structure of this compound at the atomic level. Both ¹H and ¹³C NMR spectra provide unique fingerprints of the molecule, allowing for the unambiguous assignment of protons and carbons within its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic chemical shifts for the protons in the biotin (B1667282) moiety and the aminopropyl linker. For instance, the protons of the ureido ring in the biotin structure typically appear as distinct signals. researchgate.netresearchgate.net The protons on the tetrahydrothiophene (B86538) ring and the valeric acid side chain also show specific splitting patterns and chemical shifts that are well-documented for biotin and its derivatives. researchgate.net The protons of the 3-aminopropylammonium linker will present as multiplets in the aliphatic region of the spectrum. The relative integration of these signals can be used to confirm the stoichiometry of the different parts of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ureido group and the carboxylic acid amide group are typically found at the downfield end of the spectrum. bmrb.io The carbons of the tetrahydrothiophene ring, the valeric acid chain, and the aminopropyl linker will have characteristic chemical shifts in the aliphatic region. bmrb.io The presence of any unexpected signals could indicate the presence of impurities or side products from the synthesis.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons, providing a complete and detailed structural assignment. researchgate.net
Below is a table summarizing the expected ¹H NMR chemical shifts for the core biotin structure, which is a major component of this compound.
| Proton Assignment | Expected Chemical Shift (ppm) |
| H1' | ~2.02 |
| H2' | ~2.68 |
| H3a | ~4.11 |
| H4 | ~3.07 |
| H6a | ~4.30 |
| H6 (geminal) | ~2.57, ~2.81 |
| NH (amide) | ~7.82 |
| NH (ureido) | ~6.33, ~6.39 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. ucl.ac.uk
Advanced mass spectrometry (MS) techniques are crucial for the precise determination of the molecular weight of this compound and for the identification of potential impurities.
Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It allows for the accurate determination of the molecular weight by generating protonated molecular ions [M+H]⁺. The high resolution of modern mass spectrometers enables the confirmation of the elemental composition of the molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is another soft ionization technique that is particularly useful for analyzing biomolecules and their conjugates. creative-proteomics.com It can be used to confirm the molecular weight of this compound and is also highly effective in analyzing the products of biotinylation reactions, where the compound is conjugated to peptides, proteins, or other macromolecules. nih.govresearchgate.netoup.comresearchgate.net The mass shift observed upon conjugation provides direct evidence of successful biotinylation. researchgate.net
Both ESI-MS and MALDI-TOF MS can be used to detect and identify impurities. nih.gov Impurities may arise from starting materials, side reactions during synthesis, or degradation products. By analyzing the mass-to-charge ratios of all ions present in the sample, it is possible to identify these contaminants, even at very low levels. nih.govresearchgate.net
The table below shows the expected mass-to-charge ratio for the protonated molecule.
| Ion | Expected m/z |
| [M+H]⁺ | 301.17 |
M represents the molecular formula C13H24N4O2S. smolecule.com
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational structure.
Infrared (IR) Spectroscopy: The FTIR (Fourier-Transform Infrared) spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups in the molecule. Key vibrational modes include:
N-H stretching: The ureido and amide groups will exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.net
C=O stretching: The carbonyl groups of the ureido and amide functionalities will show strong absorption bands around 1630-1710 cm⁻¹. researchgate.netresearchgate.net The exact position can be sensitive to hydrogen bonding. ku.dknih.gov
C-N stretching: The C-N bonds within the ureido ring and the amide linkage will have characteristic stretching vibrations.
C-H stretching: The aliphatic C-H bonds of the tetrahydrothiophene ring, valeric acid chain, and aminopropyl linker will show stretching vibrations in the 2850-3000 cm⁻¹ region. researchgate.net
N-H bending: The N-H bending vibrations of the primary amine and the amide/ureido groups will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the molecule, providing insights into its conformation. The C-S bond in the tetrahydrothiophene ring, for example, often gives a distinct Raman signal.
By comparing the experimental spectra with those of known biotin derivatives and through theoretical calculations, a detailed analysis of the vibrational modes can be achieved, confirming the presence of all expected functional groups and providing information about the molecular structure. tandfonline.com
Chromatographic and Electrophoretic Methods for Purity and Conjugate Analysis
Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for analyzing its conjugation to biomolecules. These methods separate components of a mixture based on their physical and chemical properties.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Intermediates
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. sigmaaldrich.com It is widely used for determining the purity of the compound and for separating it from starting materials, byproducts, and degradation products. google.com
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of biotin derivatives. nih.gov A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The retention time of this compound is a characteristic parameter that can be used for its identification and quantification. By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be determined. nih.gov
HPLC is also invaluable for monitoring the progress of biotinylation reactions. researchgate.nettandfonline.com By analyzing the reaction mixture over time, the consumption of the starting materials and the formation of the biotinylated product can be tracked. biorxiv.org Furthermore, HPLC can be used to purify the final bioconjugate, separating it from unreacted biotinylating agent and other components of the reaction mixture. oup.comresearchgate.netresearchgate.net
The table below provides a hypothetical example of an HPLC purity analysis.
| Component | Retention Time (min) | Area (%) |
| This compound | 8.5 | 99.2 |
| Impurity 1 | 4.2 | 0.5 |
| Impurity 2 | 10.1 | 0.3 |
Capillary Electrophoresis for High-Resolution Bioconjugate Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of bioconjugates, such as proteins or nucleic acids that have been labeled with this compound. mdpi.com CE separates molecules based on their charge-to-size ratio in an electric field.
Capillary Zone Electrophoresis (CZE): In CZE, the separation occurs in a buffer-filled capillary. researchgate.netnih.gov Biotinylated proteins, for instance, will have different electrophoretic mobilities compared to their unlabeled counterparts due to the change in mass and potentially charge upon conjugation. This allows for the separation and quantification of the labeled and unlabeled species. nih.govdntb.gov.ua
Affinity Capillary Electrophoresis (ACE): ACE can be used to study the interaction between the biotinylated molecule and its binding partner, such as avidin (B1170675) or streptavidin. nih.gov By including one of the binding partners in the running buffer, changes in the electrophoretic mobility of the analyte can be observed, providing information about the binding affinity and kinetics. springernature.com The strong and specific interaction between biotin and avidin is a fundamental principle exploited in many biotechnological applications. promegaconnections.comthermofisher.comthermofisher.com
The high efficiency and resolving power of CE make it an excellent tool for assessing the homogeneity of bioconjugates and for detecting the presence of different species with varying degrees of biotinylation. springernature.com
Biophysical Techniques for Quantitative Interaction Analysis
The precise characterization of molecular interactions involving this compound relies on a suite of advanced biophysical techniques. These methods provide quantitative data on binding kinetics, affinity, and the thermodynamic forces driving the interaction, which are crucial for assessing its application in various biotechnological and research contexts. The high-affinity interaction between the biotin moiety of the compound and proteins like avidin and streptavidin is the primary focus of these analyses.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov In a typical SPR experiment involving a biotinylated compound, a protein such as streptavidin is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.govresearchgate.net
This real-time monitoring allows for the detailed characterization of the binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff). The kon value represents how quickly the compound binds to the surface-immobilized protein, while the koff value describes the stability of the complex, or how quickly the compound dissociates. nih.gov From these rate constants, the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon), which is a measure of the binding affinity. A lower KD value indicates a higher affinity.
The binding of biotin and its derivatives to streptavidin is known for its high affinity and slow dissociation rate. acs.orgaimspress.com While association rate constants are typically fast, they are often slower than the diffusion limit, suggesting a multi-step binding process. aimspress.com The dissociation is remarkably slow, contributing to the formation of a very stable complex. acs.orgnih.gov
Table 1: Representative Kinetic Parameters for Biotin-Streptavidin Interaction Measured by SPR
| Parameter | Value | Description |
| Association Rate Constant (kon) | ≈ 1.3 x 107 M-1s-1 | Rate of complex formation. acs.org |
| Dissociation Rate Constant (koff) | ≈ 5 x 10-4 s-1 (initial) | Rate of complex decay. This can decrease over time. |
| Equilibrium Dissociation Constant (KD) | ~ 10-14 - 10-15 M | A measure of binding affinity; lower values indicate stronger binding. acs.orgaimspress.com |
Note: The data presented are representative values for the general biotin-streptavidin interaction and serve to illustrate the parameters obtained from SPR analysis. Actual values can vary depending on the specific biotin derivative, experimental conditions, and the surface chemistry used.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters (Enthalpy, Entropy)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing a solution of avidin or streptavidin at a constant temperature.
Each injection of the biotinylated compound results in a small heat change until the protein becomes saturated. The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. Fitting this data yields several key thermodynamic parameters:
Binding Affinity (Ka) and its reciprocal, the Dissociation Constant (KD) .
Stoichiometry of Binding (n) , which reveals the number of binding sites.
Enthalpy Change (ΔH) , the heat released (exothermic) or absorbed (endothermic) upon binding.
Entropy Change (ΔS) , which relates to the change in disorder of the system upon binding.
The Gibbs free energy change (ΔG) can then be calculated using the equation ΔG = -RTln(Ka) = ΔH - TΔS. The binding of biotin to avidin and streptavidin is a highly exothermic process, indicated by a large negative enthalpy change (ΔH). aimspress.comnih.gov The entropy change (ΔS) for the reaction with avidin has been reported to be near zero, suggesting that the expected increase in entropy from hydrophobic interactions is offset by a decrease in entropy from the formation of buried hydrogen bonds. aimspress.comnih.gov The thermodynamic profile of the streptavidin-biotin interaction can be temperature-dependent, being entropically driven at lower temperatures and enthalpically driven at higher temperatures. nih.govnih.gov
Table 2: Thermodynamic Parameters for Biotin-Streptavidin Interaction at Different Temperatures Measured by ITC
| Temperature (°C) | KD (M) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| 15 | 1.00E-08 | -18.66 | -8.54 | -10.12 |
| 20 | 1.00E-08 | -19.64 | -9.41 | -10.23 |
| 25 | 1.00E-08 | -21.13 | -10.79 | -10.34 |
| 30 | 1.00E-05 | -22.51 | -15.42 | -7.09 |
| 35 | 1.00E-05 | -24.18 | -17.21 | -6.97 |
Source: Adapted from studies on the temperature effects on streptavidin-biotin binding. nih.gov These values illustrate the comprehensive thermodynamic data obtainable through ITC.
Fluorescence Resonance Energy Transfer (FRET) in Biotinylated Systems for Proximity Sensing
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor is excited, it can transfer its excitation energy non-radiatively to the acceptor if it is within a characteristic distance, typically 1-10 nanometers. This energy transfer results in quenching of the donor's fluorescence and an increase in the acceptor's emission. Because the efficiency of FRET is highly sensitive to the distance between the fluorophores, it is often described as a "spectroscopic ruler."
In systems involving this compound, FRET is a powerful tool for proximity sensing. The high-affinity and specific biotin-avidin (or streptavidin) interaction is commonly used to bring a FRET donor and acceptor pair into close proximity. For example, one interacting partner (e.g., a protein or peptide) can be labeled with a donor fluorophore and also biotinylated using a compound like this compound. A second interacting partner, or streptavidin itself, can be labeled with an acceptor fluorophore. The binding of the biotinylated molecule to the acceptor-labeled streptavidin brings the donor and acceptor close enough for FRET to occur, signaling the binding event.
This principle is widely applied in various assay formats. For instance, competitive immunoassays can be designed where the displacement of a biotinylated, fluorophore-labeled tracer from streptavidin by an unlabeled analyte leads to a decrease in the FRET signal. The choice of the FRET pair is critical and depends on the spectral overlap between the donor's emission and the acceptor's excitation, as well as their characteristic Förster distance (R0), which is the distance at which FRET efficiency is 50%.
Table 3: Examples of FRET Pairs Used in Biotinylated Systems
| Donor Fluorophore | Acceptor Fluorophore | Förster Distance (R0) in Å |
| Fluorescein (FITC) | Tetramethylrhodamine (TRITC) | ~55 |
| Cyan Fluorescent Protein (CFP) | Yellow Fluorescent Protein (YFP) | ~52 |
| Alexa Fluor 488 | Alexa Fluor 555 | ~70 |
| Europium (Eu3+) chelate | Allophycocyanin (APC) | ~90 |
Note: The Förster distance (R0) is dependent on the specific fluorophores and their environment. These are representative values for commonly used FRET pairs.
Computational Chemistry and Theoretical Modeling of N + Biotinyl 3 Aminopropylammonium
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecules and have been widely applied to biotin (B1667282) and its derivatives. acs.org These simulations can reveal the flexibility of the 3-aminopropyl linker and how it influences the presentation of the biotin moiety for binding to its target proteins, such as avidin (B1170675) or streptavidin.
The 3-aminopropylammonium linker in N-(+)-Biotinyl-3-aminopropylammonium plays a crucial role in its function. MD simulations can elucidate the conformational landscape of this linker. Studies on biotinylated oligonucleotides with linkers have shown that the linker provides considerable additional motion, making the biotin group more accessible for binding. nih.gov This flexibility is essential for overcoming any steric hindrance that might be present in a conjugated system.
The dynamics of the linker can also impact the stability of conjugates. The length and flexibility of the linker can affect the binding affinity of the biotin moiety to its receptor. rsc.org A linker that is too short may not allow for optimal positioning of biotin in the binding pocket, while an overly flexible linker might lead to a higher entropic penalty upon binding.
Table 1: Representative Torsional Angles in the Linker of Biotinylated Compounds from MD Simulations
| Dihedral Angle | Description | Representative Value (degrees) | Fluctuation Range (degrees) |
|---|---|---|---|
| Cα-Cβ-Cγ-Nδ | Rotation around the central C-C bond of the linker | 175 | ± 30 |
| Cβ-Cγ-Nδ-Cε | Rotation around the C-N bond of the linker | 180 | ± 25 |
MD simulations are instrumental in understanding the stability of biotin-protein complexes, most notably with avidin and streptavidin. uiuc.edunih.gov These simulations can provide atomic-level details of the interactions that contribute to the remarkably high binding affinity. By applying external forces in the simulations, it is possible to induce the unbinding of biotin and study the dissociation pathways. uiuc.edunih.gov
These "steered MD" simulations have revealed the key residues involved in the binding and the sequence of events that lead to dissociation. uiuc.edu For instance, the rupture of a network of hydrogen bonds is a critical step in the unbinding process. uiuc.edu The stability of the complex is not solely dependent on the interactions within the binding pocket but also on the dynamics of loops surrounding the binding site. researchgate.netresearchgate.net The binding of biotin can induce a conformational change in these loops, effectively "locking" the biotin in place. researchgate.net
Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis
Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and spectroscopic properties.
QM calculations can be used to determine the partial atomic charges on each atom of this compound. This information is crucial for understanding its electrostatic interactions with its environment, including binding partners and solvent molecules. The charge distribution of biotin and its derivatives has been studied to understand their binding to avidin. rsc.org The presence of the positively charged aminopropylammonium group will significantly alter the electrostatic potential surface of the molecule compared to native biotin.
The electrostatic potential map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are the likely hotspots for chemical reactions. For this compound, the ammonium (B1175870) group represents a significant electrophilic site, while the carbonyl oxygen of the biotinamide (B1199965) and the sulfur atom can act as nucleophilic centers.
Table 2: Calculated Partial Atomic Charges for Key Atoms in a Biotinamide Derivative
| Atom | Partial Charge (e) |
|---|---|
| Carbonyl Carbon (Amide) | +0.55 |
| Carbonyl Oxygen (Amide) | -0.50 |
| Amide Nitrogen | -0.30 |
| Ammonium Nitrogen | +0.85 |
Note: These values are representative and calculated for a model system. The exact values for this compound would require specific QM calculations.
QM methods can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to validate the computed molecular structure and provide a detailed assignment of the experimental spectra. researchgate.net
For example, the calculated vibrational frequencies can be assigned to specific molecular motions, such as the C=O stretch of the amide group or the N-H bends of the ureido ring and the ammonium group. researchgate.net Similarly, calculated NMR chemical shifts can aid in the interpretation of complex NMR spectra. Discrepancies between calculated and experimental spectroscopic data can point to specific environmental effects, such as solvent interactions or conformational changes, that are not fully captured in the theoretical model. nih.govmdpi.com
Ligand Docking and Molecular Recognition Modeling
Ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would typically focus on its interaction with the biotin-binding sites of avidin or streptavidin.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.gov Successful docking of the biotin moiety into its well-characterized binding pocket would be expected. The primary focus of such a study would be to understand the conformational behavior of the 3-aminopropylammonium linker and its potential interactions with the surface residues of the protein.
Molecular recognition modeling, often in conjunction with techniques like Monte Carlo conformational searches, can be used to study the binding of biotin derivatives to synthetic hosts as well. acs.orgnih.govacs.org These studies provide insights into the key interactions, such as hydrogen bonding and van der Waals forces, that govern molecular recognition. acs.orgnih.govacs.org The insights gained from these models can be used to design novel biotin derivatives with improved binding properties or to develop new synthetic receptors for biotin. acs.orgnih.govacs.org
Table 3: Key Interacting Residues in the Biotin-Binding Pocket of Avidin
| Avidin Residue | Type of Interaction with Biotin |
|---|---|
| Asn12, Ser16, Tyr33 | Hydrogen bonding with the ureido ring |
| Thr35, Val37, Val47 | van der Waals interactions with the thiophene (B33073) ring |
Source: Based on the crystal structure of the avidin-biotin complex. rcsb.org
Prediction of Binding Modes and Affinities with Specific Protein Targets and Biomolecules
The prediction of how a ligand, such as this compound, interacts with its protein target is fundamental to its application. The strong non-covalent interaction between biotin and proteins like avidin and streptavidin is a primary focus of such computational studies. Methodologies like molecular docking, molecular dynamics (MD) simulations, and free energy calculations are employed to elucidate these interactions.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can be used to predict its binding pose within the biotin-binding pocket of streptavidin or avidin. These simulations help in understanding the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. For instance, the ureido ring of the biotin moiety is known to form crucial hydrogen bonds with residues in the binding pocket. The 3-aminopropylammonium linker's conformation and its potential interactions with the protein surface can also be modeled.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the protein-ligand complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose, the flexibility of the linker, and the role of solvent molecules. By simulating the complex for nanoseconds or even microseconds, researchers can observe conformational changes and calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone. researchgate.netacs.org
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational techniques used to calculate the relative binding affinities of different ligands. These methods could be used to compare the affinity of this compound with other biotinylated derivatives, guiding the design of probes with higher affinity. Accurately predicting protein-ligand binding affinities is a challenging but crucial aspect of computational drug and probe design. nih.gov
The table below summarizes common computational methods used for these predictions.
| Computational Method | Primary Application for this compound | Key Insights Provided |
| Molecular Docking | Predicting the binding orientation within a protein's active site (e.g., streptavidin). | Identification of key interacting amino acid residues; prediction of hydrogen bonds and hydrophobic interactions. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the protein-ligand complex over time. | Assessment of binding pose stability; analysis of linker flexibility and conformational changes; understanding the role of water molecules. researchgate.netmdpi.com |
| Free Energy Calculations | Quantitatively predicting the binding affinity (e.g., ΔG) of the ligand to its target. | Comparison of binding strengths between different biotinylated probes; guidance for optimizing ligand structure for higher affinity. nih.gov |
These computational approaches have been instrumental in redesigning proteins like streptavidin to create monomers with high biotin affinity, demonstrating the power of these predictive models. researchgate.net
Rational Design Principles for Biotinylated Probes with Enhanced Specificity and Efficiency
Rational design leverages computational insights to create new molecules with desired properties. For biotinylated probes like this compound, the goal is often to enhance binding specificity, improve signal detection, or modulate interaction kinetics.
Linker Optimization: The 3-aminopropylammonium linker in the compound plays a crucial role. Its length, flexibility, and chemical nature can significantly impact the accessibility of the biotin moiety to its binding pocket and the function of any conjugated cargo. Computational methods can be used to design linkers that position a payload (e.g., a fluorophore or drug) optimally without sterically hindering the biotin-streptavidin interaction. The design of linkers is a key aspect of creating effective affinity-based probes. mdpi.com
Modulating Binding Affinity: While the biotin-streptavidin bond is exceptionally strong, some applications may require reversible binding. Computational design can help introduce modifications to the biotin structure or the protein's binding site to tune the binding affinity. For example, studies have computationally explored how replacing atoms in the biotin ring system affects binding, providing a basis for designing ligands with a range of affinities. acs.org
Designing Functional Probes: A common strategy is to attach a functional component, such as a fluorescent dye, to the biotinylated linker. The rational design of such probes involves selecting a fluorophore whose properties are sensitive to its environment. rsc.org For example, connecting biotin to an environment-sensitive coumarin (B35378) fluorophore has led to probes that "turn on" their fluorescence upon binding to streptavidin. rsc.org Computational modeling can predict how the linker affects the fluorophore's properties and how the entire probe interacts with the target protein.
Key principles for the rational design of biotinylated probes are outlined in the table below.
| Design Principle | Objective | Computational Approach | Example |
| Linker Modification | Optimize accessibility, reduce steric hindrance, and control payload positioning. | Molecular mechanics and dynamics to assess linker conformations and flexibility. | Designing linkers of varying lengths and compositions to improve probe performance in affinity "pull-down" assays. mdpi.com |
| Affinity Tuning | Increase or decrease binding strength for specific applications. | Free energy calculations to predict the effect of structural modifications on binding affinity. | Computationally redesigning streptavidin to create a monomeric version with high affinity for biotin. researchgate.net |
| Reporter Group Integration | Create probes for detection and imaging. | Quantum mechanics (QM) and MD simulations to predict the photophysical properties of a conjugated fluorophore. | Designing fluorescent probes where binding to avidin or streptavidin induces a significant change in fluorescence. rsc.org |
| Enhanced Specificity | Minimize off-target binding. | Docking the probe against a panel of potential off-target proteins to predict unwanted interactions. | Structure-based design of probes to ensure they bind specifically to the intended target, such as the SARS-CoV-2 spike protein. nih.gov |
Machine Learning Approaches in Predicting Conjugation Outcomes and Optimizing Reaction Conditions
Optimizing Reaction Conditions: ML algorithms can also guide the optimization of reaction conditions to maximize yield and purity. beilstein-journals.org Instead of a laborious one-factor-at-a-time experimental approach, ML models can explore a multi-dimensional parameter space (e.g., temperature, pH, solvent, catalyst, molar ratios) to suggest optimal conditions. mt.com Active learning is a particularly powerful approach where the ML model suggests the most informative experiments to perform next, iteratively refining its predictions and rapidly converging on the best reaction conditions with a minimal number of experiments. duke.edu This has been successfully applied to optimize various chemical reactions, including those involving proteins. duke.edu
The table below details the application of machine learning in the context of biotinylation.
| Machine Learning Application | Description | Potential Impact on this compound |
| Reaction Yield Prediction | Models are trained on historical reaction data to predict the percentage yield of a new reaction. | Predicts the efficiency of conjugating the probe to a target molecule, saving time and resources. beilstein-journals.org |
| Site-Selectivity Prediction | Predicts which specific site on a target molecule (e.g., which lysine (B10760008) residue on a protein) is most likely to react. | Guides the design of experiments to achieve site-specific labeling of proteins, ensuring homogeneity of the final conjugate. chemeurope.com |
| Reaction Condition Optimization | Algorithms suggest optimal reaction parameters (temperature, pH, concentration, etc.) to achieve a desired outcome. | Accelerates the development of robust and efficient protocols for synthesizing and conjugating the biotinylated probe. mt.comduke.edu |
| Forward Synthesis Prediction | Predicts the major product(s) from a given set of reactants and conditions. | Helps chemists anticipate potential side products and design cleaner reaction pathways. nih.govresearchgate.net |
Emerging Applications and Future Research Directions
Integration with Advanced Microfluidic and Lab-on-a-Chip Technologies
The precise control and manipulation of fluids at the microscale make microfluidic and lab-on-a-chip devices powerful platforms for a wide range of biological and chemical analyses. The integration of biotinylation strategies, potentially utilizing reagents like N-(+)-Biotinyl-3-aminopropylammonium, is further enhancing the capabilities of these systems.
Development of Integrated Biotinylation Platforms for Automated Synthesis and Analysis
The development of automated platforms that integrate biotinylation directly into microfluidic workflows is a key area of advancement. These systems can automate the process of labeling and purifying biomolecules, which is crucial for high-throughput applications. An automated workflow can significantly increase the reproducibility and efficiency of identifying biotinylation sites. researchgate.net For instance, automated enrichment of newly synthesized proteins that have been biotinylated can be achieved using streptavidin cartridges in a high-throughput format. nih.gov The use of biotin (B1667282) provides the flexibility to select highly efficient automation tools based on the strong and specific interaction between biotin and streptavidin. nih.gov Automated methods have been shown to nearly double the number of identified biotinylated peptides compared to manual workflows. researchgate.net
Enhanced Biosensing Capabilities in Miniaturized Systems Utilizing Biotinylated Reagents
Biotinylated reagents are instrumental in enhancing the sensitivity and specificity of biosensors within miniaturized systems. The high affinity of the biotin-streptavidin interaction allows for the stable and oriented immobilization of capture molecules on sensor surfaces. nih.gov This is a common strategy in various biosensing platforms, including those based on surface plasmon resonance (SPR) and giant magnetoresistive (GMR) sensors. nih.govrsc.org In GMR biosensors, for example, biotinylated probes can be immobilized on the sensor surface to detect biotinylated target DNA, with streptavidin-coated magnetic nanoparticles used for signal amplification. rsc.org The integration of microfluidics with optical fiber-based sensors, known as optofluidics, also leverages the precision of fluid handling to improve sensor performance. mdpi.com Such systems are essential for tasks like delivering analytes to the sensor surface while minimizing reagent consumption and speeding up processing times. mdpi.com
Contributions to Synthetic Biology and Directed Evolution Methodologies
Synthetic biology aims to design and construct new biological parts, devices, and systems. Biotinylation, through reagents such as this compound, offers a versatile tool for the engineering and selection of these novel biological components.
Engineering of Biotinylated Proteins and Pathways for Novel Biological Functions
The engineering of proteins to include biotinylation sites allows for their specific modification and integration into larger synthetic systems. Various tailoring enzymes, such as glycosyltransferases and methyltransferases, are used to modify molecular scaffolds to impart stability, increase solubility, or evade degradation. nih.gov Synthetic biology approaches are being used to expand the chemical diversity of natural products, and biotinylation can play a role in the functionalization and screening of these novel molecules. nih.gov Deep learning models are also being used to inform the design of new biological parts, and the large datasets required for these models can be generated through techniques that may involve biotinylation for purification and analysis. nih.gov
Utilization in Cell-Free Protein Synthesis Systems for High-Throughput Screening
Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the rapid production and screening of proteins without the constraints of living cells. nih.gov These systems allow for the direct manipulation of the transcription and translation machinery, making them ideal for high-throughput applications. nih.gov Biotinylation can be integrated into CFPS systems to facilitate the purification and immobilization of the synthesized proteins for functional assays. cfsciences.com One method involves the enzymatic modification of proteins with a biotin ligase, which can be added directly to the translation reaction. cfsciences.com This allows for the production of mono-biotinylated proteins with the biotin tag at a defined position, which is advantageous for maintaining protein function. cfsciences.com The open nature of CFPS systems also allows for the site-directed incorporation of unnatural amino acids, including those carrying a biotin moiety, providing a one-step method for producing site-specifically biotinylated proteins. nih.gov
The ability to rapidly screen libraries of compounds or protein variants is a key advantage of this approach. High-throughput screening methods have been developed to identify compounds that modulate protein-nucleic acid interactions, where a biotin-labeled oligomer is immobilized on a streptavidin-coated plate. oup.comfiu.edu
Nanotechnology and Biotinylated Nanoparticle Development
The fusion of nanotechnology and biotinylation has led to the development of sophisticated nanoparticles with a wide range of applications in diagnostics and targeted therapies. The biotin-avidin interaction is one of the strongest non-covalent bonds in nature, making it an excellent tool for the functionalization of nanoparticles. nih.gov
Biotinylated nanoparticles can be designed to target specific cells or tissues by conjugating them with ligands that bind to receptors overexpressed on the surface of target cells. tandfonline.com For instance, biotin receptors are overexpressed in various tumor cells, making biotin a suitable targeting agent for cancer therapy. tandfonline.com Biotin-decorated nanoparticles have been shown to have higher cellular uptake in cancer cells compared to their non-targeted counterparts. tandfonline.comresearchgate.net
These functionalized nanoparticles are also being developed as contrast agents for medical imaging and as carriers for drug delivery. researchgate.net The strong interaction between biotin and streptavidin allows for the assembly of complex nanostructures and the attachment of various molecules, including drugs, imaging agents, and targeting ligands. nih.gov For example, biotinylated chitosan (B1678972) nanoparticles have been prepared for the active delivery of anticancer drugs to tumor cells. researchgate.net
Functionalization of Nanoparticles for Targeted Research Applications and Imaging Probes
The surface modification of nanoparticles is crucial for their application in targeted research and as imaging probes. This compound is a candidate for such functionalization. The primary amine group of its precursor, N-(+)-Biotinyl-3-aminopropane, can be covalently attached to the surface of various nanoparticles (e.g., gold, iron oxide, quantum dots) through established bioconjugation techniques. nih.govnih.gov Once conjugated, the exposed biotin moiety serves as a highly specific tag for attaching streptavidin-conjugated molecules, such as fluorescent dyes, enzymes, or antibodies.
This two-step functionalization strategy offers several advantages. The strong and highly specific interaction between biotin and streptavidin (with a dissociation constant, Kd, in the order of 10-15 M) ensures stable and robust labeling. researchgate.net Furthermore, this modular approach allows for a "universal" nanoparticle platform that can be adapted for various targets simply by changing the streptavidin-conjugated probe.
Table 1: Potential Applications of Nanoparticles Functionalized with this compound
| Application Area | Description | Potential Advantage of Biotinylation |
| Targeted Drug Delivery | Nanoparticles carrying a therapeutic agent are directed to specific cells or tissues. | Biotin can be used to attach targeting ligands (e.g., antibodies) via a streptavidin bridge, enhancing specificity. |
| Cellular Imaging | Fluorescently labeled nanoparticles are used to visualize cellular structures or processes. | The high affinity of the biotin-streptavidin interaction allows for bright and stable fluorescent signals. |
| Immunoassays | Nanoparticles are used as labels for the sensitive detection of biomarkers. | The amplification potential of attaching multiple streptavidin-enzyme conjugates can enhance signal detection. |
| Protein Purification | Nanoparticles are used to isolate specific proteins from complex mixtures. | The strong biotin-streptavidin bond allows for efficient capture and purification of target proteins. |
Fabrication of Hybrid Nanosystems for In Vitro Studies and Material Science Innovation
Hybrid nanosystems, which combine organic and inorganic components, are of growing interest in materials science and for in vitro diagnostics. nih.gov this compound can be integrated into such systems to impart biological recognition capabilities. For instance, it can be incorporated into the structure of liposomes or polymer-based nanomaterials. dovepress.comrsc.org
In the context of material science, surfaces functionalized with this biotinylated compound could be used to create patterns of immobilized proteins or other biomolecules on a nanoscale. This could be achieved by techniques such as dip-pen nanolithography or microcontact printing, where the biotinylated surface is subsequently exposed to a solution of streptavidin-conjugated molecules.
Table 2: Examples of Hybrid Nanosystems Incorporating Biotin Functionality
| Nanosystem Type | Method of Biotin Incorporation | Potential Application |
| Liposomes | Covalent attachment of the aminopropyl group to the liposome (B1194612) surface. | Targeted drug delivery to cells overexpressing biotin receptors or for subsequent attachment of targeting moieties. tandfonline.com |
| Polymer Scaffolds | Integration into the polymer matrix during synthesis or post-fabrication surface modification. | Creation of bioactive surfaces for tissue engineering or cell culture studies. |
| Quantum Dot-Polymer Composites | Functionalization of the quantum dot surface prior to encapsulation in a polymer matrix. | Development of fluorescent biosensors with specific recognition capabilities. |
Novel Conjugation Chemistries and Biotin-Alternative Systems
While the biotin-streptavidin interaction is a powerful tool, researchers are continuously exploring more efficient and versatile conjugation methods, as well as alternative tagging systems to enable more complex experimental designs.
Conclusion: Synthesis of Research Advancements and Future Outlook for N + Biotinyl 3 Aminopropylammonium
Summary of Key Contributions and Methodological Progress in Biotinylation Research
Biotinylation, the process of attaching biotin (B1667282) to other molecules, has become an indispensable tool in life sciences, largely due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. The development of a diverse array of biotinylating reagents has been a key driver of methodological progress in this field.
Key Contributions:
Enhanced Detection and Purification: Biotinylation reagents have revolutionized the detection and purification of proteins, nucleic acids, and other biomolecules. The high affinity of the biotin-avidin interaction allows for the sensitive detection and efficient isolation of biotinylated targets from complex biological mixtures.
Advancements in Immunoassays: The use of biotinylated antibodies and detection systems has significantly amplified the signal in various immunoassay formats, such as ELISA, leading to improved sensitivity and lower limits of detection.
Proximity Labeling Techniques: The development of enzyme-mediated biotinylation, such as BioID and TurboID, has enabled the mapping of protein-protein interactions and the proteomes of specific subcellular compartments in living cells.
Methodological Progress:
The field has witnessed a continuous evolution of biotinylation methodologies, moving from simple chemical conjugations to more sophisticated and targeted approaches. The synthesis of biotin derivatives with different reactive groups and spacer arms has expanded the toolkit available to researchers. For instance, the introduction of "click chemistry" handles, such as azides and alkynes, into biotin linkers has facilitated highly efficient and specific conjugations. mdpi.com
The general synthesis strategy for amine-terminated biotin reagents, such as N-(3-aminopropyl)biotinamide, often involves the activation of biotin's carboxylic acid group, followed by reaction with a diamine linker. A common synthetic route is outlined below:
| Step | Description | Reagents |
| 1 | Activation of Biotin | N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) |
| 2 | Coupling with Diamine | 1,3-Diaminopropane (B46017) |
| 3 | Purification | Chromatography |
This table outlines a generalized approach to the synthesis of amine-terminated biotinylating agents.
Identification of Remaining Challenges and Open Questions in the Application of the Compound
Despite the widespread utility of biotinylation, several challenges and open questions remain, particularly concerning the application of amine-reactive reagents like N-(+)-Biotinyl-3-aminopropylammonium.
Challenges:
Specificity of Amine-Reactive Reagents: While reagents targeting primary amines are common, they can sometimes exhibit off-target reactivity with other nucleophilic residues like serines, threonines, and tyrosines, especially under certain reaction conditions. nih.govbohrium.com This lack of complete specificity can lead to heterogeneous products and complicate data interpretation.
Steric Hindrance with Short Linkers: The short 3-aminopropyl linker in this compound may cause steric hindrance, potentially impeding the binding of the biotin moiety to streptavidin, especially when conjugated to bulky macromolecules.
Control over the Degree of Labeling: Achieving a precise and reproducible degree of biotinylation can be challenging. Over-labeling can lead to protein aggregation or loss of function, while under-labeling can result in insufficient signal for detection or purification.
Open Questions:
What is the precise reactivity profile of this compound with a diverse range of biomolecules under various conditions?
Can computational modeling accurately predict the optimal linker length and composition for specific biotinylation targets to minimize steric hindrance and maximize binding affinity?
Prospects for Transformative Impact on Molecular, Materials, and Analytical Sciences through Continued Research
Continued research into biotinylating agents, including those with structures similar to this compound, holds significant promise for transformative impacts across multiple scientific domains.
Molecular Sciences:
Advanced Molecular Probes: The development of novel biotinylated probes with enhanced specificity and functionality will continue to be crucial for elucidating complex biological processes. For example, biotin-guided fluorescent probes are being developed for targeted imaging of specific molecules within living cells. rsc.orgrsc.org
Targeted Drug Delivery: The biotin-avidin system is being explored for targeted drug delivery to cancer cells, which often overexpress biotin receptors. chemimpex.com Further research into the design of biotinylated drug carriers could lead to more effective and less toxic cancer therapies.
Materials Science:
Functionalized Biomaterials: The functionalization of materials with biotin allows for the controlled assembly of proteins and other biomolecules on surfaces, leading to the development of novel biosensors, biocompatible coatings, and scaffolds for tissue engineering. emerging-researchers.org
Nanomaterial Conjugation: Biotinylation is a key strategy for conjugating nanoparticles with biological molecules, enabling their use in a wide range of applications, from diagnostics to targeted imaging and therapy.
Analytical Sciences:
Enhanced Biosensor Technology: The high affinity of the biotin-streptavidin interaction is being leveraged to develop highly sensitive and specific biosensors for the detection of a wide range of analytes. nih.gov Research into optimizing the surface chemistry of these sensors using different biotinylating agents is an active area of investigation.
Multiplexed Diagnostics: The versatility of biotinylation chemistry is enabling the development of multiplexed diagnostic platforms that can simultaneously detect multiple disease biomarkers from a single sample.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
